molecular formula C24H21N3O3 B7712134 N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7712134
M. Wt: 399.4 g/mol
InChI Key: LUEWILJZJSWPOC-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTOPA, is a compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as an inhibitor of protein kinase CK2, which regulates the activity of various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound can modulate the activity of various proteins and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the hippocampus, which plays a role in learning and memory. This compound has also been shown to reduce the activity of NMDA receptors, which are important for synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

One advantage of using N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its specificity for protein kinase CK2. This allows researchers to selectively inhibit the activity of CK2 without affecting other proteins or signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and cell type used.

Future Directions

There are several future directions for the use of N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in scientific research. One potential application is in the study of neurological disorders such as Alzheimer's disease and epilepsy, where the modulation of neuronal excitability and synaptic plasticity is important. Another potential application is in the development of new drugs that target protein kinase CK2, which is involved in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for the study of various cellular processes and diseases.

Synthesis Methods

The synthesis method of N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of p-toluidine, m-tolylglyoxal, and 2-(2-hydroxyphenoxy)acetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is this compound, which can be purified through recrystallization.

Scientific Research Applications

N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to inhibit the activity of protein kinase CK2, which plays a role in the regulation of neuronal excitability. This compound has also been found to modulate the activity of GABA receptors, which are important for the regulation of inhibitory neurotransmission.

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-10-12-19(13-11-16)25-22(28)15-29-21-9-4-3-8-20(21)24-26-23(27-30-24)18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWILJZJSWPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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